L-Lysine(Boc)-Osu

Description

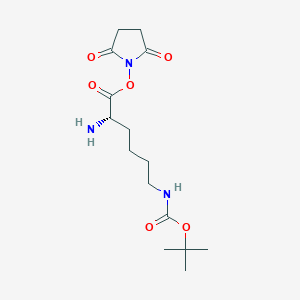

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H25N3O6 |

|---|---|

Molecular Weight |

343.38 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

InChI |

InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-9-5-4-6-10(16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |

InChI Key |

FJUZFSSVHZMNMG-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for L Lysine Boc Osu

Classical and Contemporary Synthetic Pathways

The predominant method for synthesizing L-Lysine(Boc)-OSu is a two-stage process. The first stage involves the protection of both the α- and ε-amino groups of L-lysine, followed by the activation of the carboxyl group in the second stage.

The synthesis begins with the preparation of the intermediate, Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH). This intermediate is then activated to its N-hydroxysuccinimide (OSu) ester. This sequence ensures that the amino groups are unreactive during the subsequent activation of the carboxyl group and any following peptide coupling reactions. smolecule.com

Protection Step: L-lysine reacts with an excess of a Boc-donating reagent to yield Boc-Lys(Boc)-OH. smolecule.com

Activation Step: The purified Boc-Lys(Boc)-OH is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent to form the final product, this compound. smolecule.com

The protection of both primary amino groups of L-lysine is crucial to prevent unwanted side reactions. nbinno.com The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group in peptide synthesis. The standard method for introducing the Boc group is through the reaction of L-lysine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O). smolecule.com This reagent reacts with the nucleophilic amino groups to form stable tert-butyl carbamate (B1207046) derivatives.

To ensure the protection of both the α- and ε-amino groups, at least two molar equivalents of Boc anhydride are used. The reaction is typically carried out under basic conditions, which enhances the nucleophilicity of the amino groups for an efficient reaction. smolecule.com A mixed solvent system, such as 1,4-dioxane (B91453) and water, is often employed to dissolve both the L-lysine and the Boc anhydride. rsc.org

Following the reaction, the Boc-Lys(Boc)-OH intermediate is isolated. This usually involves acidifying the reaction mixture to a pH of 2-3, which protonates the carboxyl group and causes the product to precipitate. The product is then extracted with an organic solvent like ethyl acetate (B1210297).

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| pH | 8.5 - 11.0 | Enhances nucleophilicity of amino groups for efficient reaction with Boc anhydride. |

| Temperature | 0°C to 25°C | Controls reaction rate and minimizes side reactions. |

| Reagent Ratio | >2 equivalents of Boc₂O per equivalent of L-lysine | Ensures complete protection of both amino groups. |

| Stirring Time | 12 - 24 hours | Allows the reaction to proceed to completion for maximum yield. |

The second major stage in the synthesis is the activation of the carboxyl group of Boc-Lys(Boc)-OH. This is achieved by converting it into an N-hydroxysuccinimide (NHS) ester. smolecule.com NHS esters are highly reactive towards primary amino groups, making them excellent reagents for forming stable amide bonds under mild conditions, which is a cornerstone of peptide synthesis. nih.gov The resulting OSu ester is stable enough to be isolated, purified, and stored. This pre-activation streamlines peptide synthesis by eliminating the need for in-situ coupling agents during the assembly of the peptide chain.

Reagents and Reaction Conditions in High-Yield Synthesis

The selection of appropriate reagents and the optimization of reaction conditions are paramount for achieving high yields and purity of this compound.

Coupling agents are essential for facilitating the formation of the ester linkage between the carboxyl group of Boc-Lys(Boc)-OH and N-hydroxysuccinimide. Several reagents are commonly employed for this purpose.

Dicyclohexylcarbodiimide (B1669883) (DCC): DCC is a classic coupling agent used in this transformation. smolecule.comgoogle.com It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS. A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be removed by filtration. google.com

N,N'-Diisopropylcarbodiimide (DIC): DIC functions similarly to DCC but the resulting diisopropylurea byproduct is often more soluble, which can simplify purification in some cases.

Other Coupling Agents: More modern and often more efficient coupling reagents can also be utilized. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), and EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). For instance, the use of Bop-Cl in the presence of NHS in anhydrous acetonitrile (B52724) has been reported to produce the desired active ester in high yields, such as 89%.

| Coupling Agent | Typical Reaction Conditions | Key Advantages/Disadvantages |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Anhydrous aprotic solvent (e.g., THF, Dichloromethane), 0°C to room temperature. google.comgoogle.com | Effective and inexpensive; byproduct (DCU) is easily filtered but can be difficult to remove completely. google.com |

| N,N'-Diisopropylcarbodiimide (DIC) | Similar to DCC. | Diisopropylurea byproduct is more soluble, potentially simplifying workup. |

| EDCI (hydrochloride) | Aqueous or organic solvents; often used with HOBt or NHS. rsc.org | Water-soluble carbodiimide (B86325), byproduct is also water-soluble, simplifying purification. |

| HATU | Aprotic polar solvents (e.g., DMF). | High coupling efficiency, fast reaction rates, low racemization. |

| BOP-Cl | Anhydrous acetonitrile, often at 0°C. | Reported to give high yields (e.g., 89%). |

The choice of solvent is a critical parameter that directly influences reaction rates, solubility of reactants, and the purity of the final product.

For the Boc-protection step: A mixture of an organic solvent like 1,4-dioxane or tetrahydrofuran (B95107) (THF) with water is common. rsc.org This ensures that both the water-soluble L-lysine and the organically-soluble Boc anhydride are in the same phase to react.

For the esterification step: Anhydrous aprotic solvents are required to prevent hydrolysis of the activated ester and the coupling agent.

Acetonitrile: This is often a preferred solvent for the esterification as it effectively dissolves the Boc-Lys(Boc)-OH starting material while minimizing the risk of racemization.

Dichloromethane (B109758) (DCM): A commonly used solvent in peptide chemistry due to its inertness and ability to dissolve a wide range of organic compounds. smolecule.com

Dimethylformamide (DMF): Provides excellent solubility for protected amino acids and coupling reagents, facilitating homogeneous reaction conditions. smolecule.com

Tetrahydrofuran (THF): Another suitable aprotic solvent for carbodiimide-mediated couplings. google.comgoogle.com

Cyclopentyl Methyl Ether (CPME) and Isopropyl Alcohol (IPA): Solvents like IPA have been used for the crystallization and purification of the final product. google.com

The optimization of the solvent system is crucial for maximizing the yield and ensuring the high purity required for applications in peptide synthesis. smolecule.com

Control of Reaction Parameters for Stereochemical Integrity and Yield (Temperature, pH)

The stereochemical integrity of the L-lysine backbone is paramount during its synthesis into this compound. The introduction of the tert-butoxycarbonyl (Boc) protecting groups and the subsequent activation of the carboxylic acid to an N-hydroxysuccinimide (OSu) ester are critical stages where racemization can occur. The Boc protecting groups themselves are known to play a role in suppressing racemization during the activation and coupling steps. semanticscholar.org

During the initial di-Boc protection of L-lysine, maintaining a basic pH is crucial. This enhances the nucleophilicity of both the α- and ε-amino groups, facilitating their reaction with di-tert-butyl dicarbonate (Boc anhydride). semanticscholar.org Concurrently, temperature control is essential to minimize side reactions and ensure the stability of the reagents. semanticscholar.org

The subsequent esterification with N-hydroxysuccinimide (NHS) to form the OSu ester also benefits from controlled conditions. The use of N-hydroxysuccinimide in conjunction with coupling agents is an established method to efficiently suppress racemization. semanticscholar.org

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Optimal Range | Rationale | Potential Issues if Deviated |

|---|---|---|---|

| pH (Boc Protection) | 8.5 - 11 | Enhances nucleophilicity of amino groups for efficient reaction with Boc anhydride. semanticscholar.org | Lower pH leads to incomplete reaction; higher pH can promote side reactions. |

| Temperature (Boc Protection) | 0°C - 25°C | Controls reaction rate, minimizes side reactions, and ensures stability of reagents. semanticscholar.org | Higher temperatures can increase the rate of side reactions and impurity formation. |

| Temperature (OSu Esterification) | 0°C to ambient | Controls the activation reaction and minimizes potential side reactions and racemization. semanticscholar.org | Elevated temperatures can lead to decomposition of the active ester and increased epimerization. |

Process Development and Scalability

The transition from a laboratory-scale synthesis to industrial production of this compound necessitates a shift in methodologies and a focus on efficiency, safety, and sustainability.

Methodologies for Laboratory-Scale Production

On a laboratory scale, this compound is predominantly synthesized via a well-established two-stage, solution-phase method. semanticscholar.org The first stage involves the dual protection of the α- and ε-amino groups of L-lysine using di-tert-butyl dicarbonate under basic conditions to yield Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH). semanticscholar.org

The second stage is the activation of the carboxylic acid group of Boc-Lys(Boc)-OH by converting it into an N-hydroxysuccinimide ester. semanticscholar.org This is commonly achieved by reacting the protected lysine (B10760008) with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). More optimized protocols may utilize reagents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (Bop-Cl), which can offer advantages such as proceeding without the need for an external base that might instigate side reactions. semanticscholar.org This solution-phase approach provides flexibility and allows for straightforward purification of the intermediate and the final product, ensuring high purity. semanticscholar.org

Considerations for Industrial-Scale Synthesis

For the industrial-scale production of this compound, factors such as efficiency, cost-effectiveness, and safety are of utmost importance. While traditional batch processing in solution-phase is common, there is a growing trend towards the adoption of continuous flow reactors for large-scale synthesis. semanticscholar.org

Continuous flow systems present several advantages over batch processing, including superior mixing, enhanced heat transfer, and more precise control over reaction parameters. These factors can lead to higher product purity and improved yields. semanticscholar.org A patented continuous flow system for a related compound, Boc-Lys(TFA)-OSu, underscores the potential benefits of this technology. semanticscholar.org In such a system, reactants are dissolved in a suitable solvent and mixed in a microreactor at a controlled temperature, allowing for short residence times and in-line filtration to remove byproducts. semanticscholar.org

Green Chemistry Approaches and Sustainable Synthetic Strategies

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact of these processes. Traditional methods often rely on hazardous solvents and an excess of reagents, leading to significant waste generation. Green approaches focus on minimizing the use of such substances and improving atom economy.

For the synthesis of this compound and related compounds, research has explored the use of greener solvents. Propylene (B89431) carbonate has been identified as a potential replacement for dichloromethane and DMF, which are commonly used but have toxicity concerns. rsc.org Studies have shown that both solution- and solid-phase peptide synthesis can be effectively carried out in propylene carbonate. rsc.org

Furthermore, the development of novel, more sustainable coupling reagents is an active area of research. Reagents such as o-CTSOXY and Boc-Oxyma are being investigated as environmentally friendly alternatives for racemization-free peptide coupling. thieme-connect.depeptide.com These greener coupling agents aim to reduce the generation of hazardous waste associated with traditional coupling reagents.

Impurity Profiling and Mitigation Strategies during Synthesis

The purity of this compound is critical for its application in peptide synthesis. The identification and control of process-related impurities are therefore essential aspects of its manufacturing.

Identification and Characterization of Process-Related Impurities

A recent study has focused on the identification, synthesis, and characterization of process-related impurities in the synthesis of Boc-L-Lys(Boc)-OSu. rsc.org During the synthesis, several impurities can arise from the starting materials, intermediates, and side reactions.

One common byproduct in syntheses utilizing DCC as a coupling agent is dicyclohexylurea (DCU). acsgcipr.org DCU is notoriously insoluble in many organic solvents, which can complicate the purification of the final product. acsgcipr.org Another potential side reaction is the formation of N-acylureas, which can occur through an acyl migration. google.com

The use of di-tert-butyl dicarbonate for Boc protection can also lead to byproducts. While generally a clean reaction, incomplete reaction can leave unreacted starting material, and side reactions, though minimal under controlled conditions, can contribute to the impurity profile.

Table 2: Common Process-Related Impurities in this compound Synthesis

| Impurity | Origin | Method of Characterization | Mitigation Strategy |

|---|---|---|---|

| Dicyclohexylurea (DCU) | Byproduct of DCC coupling agent. acsgcipr.org | Typically identified by its insolubility and can be characterized by standard analytical techniques (e.g., NMR, MS). | Use of alternative coupling agents (e.g., Bop-Cl, EDC), or careful purification by filtration. |

| N-Acylurea | Side reaction of the O-acylisourea intermediate during DCC coupling. google.com | Chromatographic and spectroscopic methods (HPLC, LC-MS, NMR). | Optimization of reaction conditions (e.g., temperature, addition of additives like DMAP for esterifications). google.com |

| Unreacted Boc-Lys(Boc)-OH | Incomplete esterification reaction. | HPLC analysis against a reference standard. | Driving the reaction to completion through optimized stoichiometry and reaction time. |

| Byproducts from Boc-anhydride | Side reactions during the protection step. | LC-MS for identification of minor impurities. | Strict control of reaction parameters (pH, temperature) during the Boc protection step. |

Mechanistic Insights into Impurity Formation Pathways

The synthesis of Nα,Nε-Di-Boc-L-lysine N-succinimidyl ester, or this compound, is a multi-step process that involves the protection of the two amino groups of L-lysine followed by the activation of the carboxylic acid group. Each of these stages presents potential pathways for impurity formation, which can affect the final product's purity, yield, and performance in subsequent applications like peptide synthesis. A mechanistic understanding of how these impurities arise is crucial for optimizing reaction conditions and developing effective purification strategies.

The primary impurity-generating pathways can be categorized based on the synthetic stage in which they occur: the Boc-protection step and the N-hydroxysuccinimide (NHS) esterification step.

Impurities from the Boc-Protection Step:

The initial step involves the reaction of L-lysine with at least two molar equivalents of di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH). Incomplete reactions are a primary source of impurities.

Incomplete Protection: If a sufficient excess of Boc₂O is not used or if reaction conditions are not optimal, incompletely protected lysine derivatives can form. The main impurities are the two isomers of mono-Boc-protected lysine: Nα-Boc-L-lysine and Nε-Boc-L-lysine. These impurities arise because both the α- and ε-amino groups are nucleophilic and compete for the acylating agent.

Side Reactions of Boc Anhydride: While Boc₂O is a widely used protecting reagent, it can participate in side reactions, particularly in the presence of catalysts like 4-(dimethylamino)pyridine (DMAP). Under certain conditions, primary amines can react with Boc₂O to form ureas or isocyanates, although this is less common under the standard aqueous basic conditions used for amino acid protection. chemicalbook.com

Impurities from the NHS-Esterification Step:

The second stage is the activation of the carboxyl group of Boc-Lys(Boc)-OH with N-hydroxysuccinimide (NHS), typically using a coupling agent like dicyclohexylcarbodiimide (DCC). amerigoscientific.com This step is critical and can introduce several types of impurities.

N-Acylurea Formation: The use of carbodiimides such as DCC can lead to the formation of a stable N-acylurea byproduct. thieme-connect.com This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with DCC, rearranges via an intramolecular acyl transfer to the nitrogen atom of the carbodiimide. This N-acylurea derivative is often difficult to separate from the desired NHS ester due to similar solubility profiles. thieme-connect.com

Hydrolysis: The activated OSu ester is highly susceptible to hydrolysis, especially in the presence of water. schem.jp This reaction cleaves the ester bond, reverting the compound back to the starting carboxylic acid, Boc-Lys(Boc)-OH. Hydrolysis can occur during the reaction if solvents are not anhydrous, during workup, or upon storage if the product is exposed to atmospheric moisture. schem.jp

Racemization: The activation of the α-carboxyl group increases the acidity of the α-proton, creating a risk of epimerization, which would lead to the formation of the D-isomer, Boc-D-Lys(Boc)-OSu. While the formation of NHS esters is generally considered to have a low risk of racemization, factors like the choice of solvent and the presence of a base can influence the extent of this side reaction. researchgate.net The use of anhydrous acetonitrile is often preferred to minimize this risk.

Symmetrical Anhydride Formation: In the absence of the NHS nucleophile, two molecules of the N-protected amino acid can react with the coupling agent (DCC) to form a symmetrical anhydride. This species is also an active acylating agent but represents an impurity in the context of isolating the pure NHS ester. thieme-connect.com

The following table summarizes the key impurities and their formation mechanisms.

| Impurity Name | Formation Stage | Mechanistic Pathway |

|---|---|---|

| Nα-Boc-L-lysine / Nε-Boc-L-lysine | Boc-Protection | Incomplete acylation of L-lysine with di-tert-butyl dicarbonate. |

| N-acylurea | NHS-Esterification | Intramolecular rearrangement of the O-acylisourea intermediate formed with a carbodiimide coupling agent (e.g., DCC). thieme-connect.com |

| Boc-Lys(Boc)-OH | NHS-Esterification / Storage | Hydrolysis of the N-succinimidyl ester bond by water. schem.jp |

| Boc-D-Lys(Boc)-OSu | NHS-Esterification | Epimerization at the α-carbon during the carboxyl group activation step. researchgate.net |

| Symmetrical Anhydride of Boc-Lys(Boc)-OH | NHS-Esterification | Reaction of two molecules of Boc-Lys(Boc)-OH with the coupling agent in the absence of NHS. thieme-connect.com |

Purification Methodologies for High Purity Product Isolation

Achieving high purity for this compound is essential for its successful use in sensitive applications such as solid-phase peptide synthesis (SPPS), where impurities can lead to the formation of undesired peptide sequences. nih.gov A combination of purification techniques is often employed to remove unreacted starting materials, coupling agents, and side products generated during the synthesis.

Initial Purification Steps:

Following the esterification reaction, initial workup procedures are designed to remove the bulk of soluble impurities.

Filtration: When DCC is used as the coupling agent, the primary byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be efficiently removed by filtration. thieme-connect.com

Aqueous Washing/Extraction: Solvent extraction techniques are effective for removing water-soluble reagents and byproducts. smolecule.com For instance, washing the organic layer containing the product with a mild aqueous base like sodium bicarbonate solution can remove acidic impurities, including unreacted Boc-Lys(Boc)-OH and N-hydroxysuccinimide. A subsequent wash with brine helps to remove residual water. smolecule.com

Precipitation/Recrystallization: A common and effective method for purifying the final product involves precipitation from the reaction mixture by adding a cold non-solvent. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, which can yield the final product with high purity.

Chromatographic Methods:

For achieving the highest levels of purity (often >99%), chromatographic techniques are indispensable. The choice between flash chromatography and HPLC depends on the scale of the synthesis and the required purity level.

Flash Column Chromatography: This technique is a mainstay for purifying organic compounds on a laboratory scale. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. By carefully selecting the solvent system and often employing a gradient elution, it is possible to separate the desired product from impurities with different polarities. For compounds similar to this compound, a typical elution profile might start with a less polar solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 60% ethyl acetate) to elute the target compound while retaining more polar impurities on the column. smolecule.com

High-Performance Liquid Chromatography (HPLC): While frequently used as an analytical tool to confirm the purity of the final product, HPLC can also be employed in a preparative mode to achieve very high purity levels. nih.gov This method offers superior resolution compared to flash chromatography due to the use of smaller stationary phase particles and higher pressures. Although more costly and time-consuming for large-scale purification, preparative HPLC is the method of choice when exceptionally pure material is required for demanding applications.

The table below compares the primary applications and principles of these key purification techniques.

| Methodology | Principle of Separation | Primary Impurities Removed | Typical Application |

|---|---|---|---|

| Filtration | Solubility Difference | Insoluble byproducts (e.g., Dicyclohexylurea) | Post-reaction workup |

| Aqueous Washing | Partitioning between immiscible phases | Unreacted NHS, residual acids/bases, water-soluble byproducts | Post-reaction workup |

| Recrystallization | Differential solubility in a solvent at different temperatures | Closely related structural impurities, residual starting materials | Final product purification |

| Flash Column Chromatography | Adsorption/Partitioning on a solid support (e.g., silica gel) | N-acylurea, unreacted Boc-Lys(Boc)-OH, other organic byproducts | Primary chromatographic purification |

| High-Performance Liquid Chromatography (HPLC) | High-resolution adsorption/partitioning | Isomeric impurities (e.g., racemized product), trace impurities | High-purity final polishing; analytical purity assessment |

Mechanistic and Reactivity Studies of L Lysine Boc Osu

Mechanism of Amide Bond Formation via OSu Ester Activation

The primary role of L-Lysine(Boc)-OSu in chemical synthesis is to facilitate the formation of amide bonds, a fundamental linkage in peptides and other organic molecules. smolecule.com This is achieved through the highly reactive N-hydroxysuccinimide (OSu) ester group. smolecule.com

Nucleophilic Acyl Substitution Reactions with Amines

The formation of an amide bond using this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

Activation of the Carboxyl Group : The carboxyl group of the doubly Boc-protected lysine (B10760008) is activated by converting it into an N-hydroxysuccinimide (OSu) ester. This transformation creates a good leaving group (N-hydroxysuccinimide), making the carbonyl carbon highly electrophilic. cymitquimica.com

Nucleophilic Attack : A primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the OSu ester. smolecule.com This step is the rate-determining step of the reaction.

Tetrahedral Intermediate Formation : The attack of the amine leads to the formation of a transient tetrahedral intermediate.

Leaving Group Departure : The intermediate collapses, and the N-hydroxysuccinimide anion is expelled as a leaving group, resulting in the formation of a stable amide bond. guidechem.com

This reaction is typically conducted under mild conditions, at room temperature in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Kinetic and Thermodynamic Aspects of Coupling Reactions

The efficiency of the coupling reaction is influenced by both kinetic and thermodynamic factors.

From a kinetic perspective, the rate of the reaction is dependent on several factors:

Reactivity of the Amine : The nucleophilicity of the amine plays a crucial role. Less sterically hindered and more basic amines will generally react faster.

Solvent : The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF and DCM are commonly used as they can solvate the reactants and intermediates without interfering with the reaction.

Temperature : While the reaction proceeds at room temperature, adjusting the temperature can control the reaction rate.

The stability of the OSu ester is also a key consideration. N-hydroxysuccinimide esters have a limited half-life in aqueous solutions, which can affect coupling efficiency. mdpi.com

Selective Deprotection Strategies

The Boc protecting groups on this compound are designed for selective removal, allowing for the sequential unmasking of the amino groups for further reactions. cymitquimica.com

Acid-Labile Boc Group Removal Methodologies (e.g., Trifluoroacetic Acid Treatment)

The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions. vulcanchem.com Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. vulcanchem.comcommonorganicchemistry.com

The mechanism of Boc deprotection with TFA involves the following steps:

Protonation : The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA). commonorganicchemistry.com

Formation of a Carbamic Acid : The protonated intermediate is unstable and collapses, leading to the loss of a tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.com

Decarboxylation : The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.com

Formation of the Free Amine : The final product is the free amine, which is typically obtained as its TFA salt due to the acidic conditions. commonorganicchemistry.com

This deprotection is usually performed in a solvent like dichloromethane (DCM) and is often complete within 1-2 hours at room temperature. vulcanchem.com To prevent side reactions from the highly reactive tert-butyl cation, scavengers such as water or anisole (B1667542) are often added to the reaction mixture.

Orthogonal Protecting Group Chemistries in Multi-Step Syntheses

The acid-labile nature of the Boc group makes this compound compatible with orthogonal protection strategies, which are essential for the synthesis of complex molecules like branched or cyclic peptides. vulcanchem.comug.edu.pl Orthogonal protecting groups are groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. masterorganicchemistry.com

For instance, the Boc group is stable under basic conditions, which are used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. masterorganicchemistry.compeptide.com This orthogonality allows for the use of Fmoc-protected amino acids in conjunction with Boc-protected lysine derivatives in solid-phase peptide synthesis (SPPS). peptide.com

Another example of an orthogonal protecting group is the benzyloxycarbonyl (Z) group, which is removed by catalytic hydrogenation. This allows for the selective deprotection of a Z-protected amino acid in the presence of a Boc-protected lysine.

The ability to use this compound in orthogonal schemes provides chemists with precise control over which amino group is available for reaction at each step of a multi-step synthesis. vulcanchem.com

Stability and Reactivity under Diverse Synthetic Conditions

This compound is a relatively stable compound under standard laboratory conditions, typically stored at low temperatures and protected from moisture to prevent hydrolysis of the OSu ester. cymitquimica.comguidechem.com It is a white to off-white solid soluble in organic solvents like DMSO and DMF. cymitquimica.com

The reactivity of this compound is primarily dictated by its two key functional groups: the Boc-protected amines and the OSu ester.

Boc Groups : These groups are stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation. masterorganicchemistry.com Their lability is specifically triggered by strong acids like TFA. commonorganicchemistry.com

OSu Ester : This activated ester is highly reactive towards nucleophiles, particularly primary amines. smolecule.com It will also react with other nucleophiles such as alcohols, although at a slower rate. The OSu ester is sensitive to hydrolysis, especially under basic conditions, which is why reactions are typically carried out in anhydrous solvents.

Applications in Advanced Peptide and Protein Chemistry

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated production of peptides. L-Lysine(Boc)-Osu plays a significant role in this methodology.

Integration as a Building Block in SPPS Protocols

This compound serves as a crucial building block in SPPS protocols. Its structure, which includes dual tert-butoxycarbonyl (Boc) protecting groups on both the α- and ε-amino groups of lysine (B10760008), coupled with an N-hydroxysuccinimide (OSu) active ester, facilitates its direct integration into growing peptide chains. The OSu ester provides an activated carboxyl group, eliminating the need for separate coupling agents and thereby streamlining the synthesis process. This pre-activated nature allows for efficient amide bond formation with the free N-terminus of the resin-bound peptide. vulcanchem.com

The Boc protecting groups are acid-labile, meaning they can be removed under acidic conditions, a common step in Boc-based SPPS strategies. This orthogonality allows for the selective deprotection of the α-amino group for chain elongation while the ε-amino group of the lysine side chain remains protected, preventing unwanted side reactions. vulcanchem.com This feature is particularly advantageous in the synthesis of peptides with specific lysine modifications.

Comparative Analysis with Other Lysine Derivatives in SPPS

The choice of lysine derivative in SPPS is critical and depends on the desired synthetic strategy. Here, we compare this compound with another commonly used derivative, Fmoc-L-Lys(Boc)-OSu.

| Feature | This compound | Fmoc-L-Lys(Boc)-OSu |

| Nα-Protecting Group | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., piperidine) |

| Side Chain Protection | Boc | Boc |

| Primary Application | Boc-based SPPS sigmaaldrich.com | Fmoc-based SPPS iris-biotech.deissuu.com |

| Orthogonality | Compatible with base-labile side chain protecting groups. | Compatible with acid-labile side chain protecting groups. |

The primary distinction lies in the Nα-protecting group and its corresponding deprotection condition. This compound is integral to Boc-based SPPS, where the Boc group is removed with an acid like trifluoroacetic acid (TFA). peptide.com In contrast, Fmoc-L-Lys(Boc)-OSu is the preferred choice for Fmoc-based SPPS, which utilizes a base, typically piperidine (B6355638), for the removal of the Fmoc group. issuu.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a relevant technique, especially for large-scale synthesis or the preparation of specific peptide fragments.

Methodological Advantages and Limitations in Solution-Phase Systems

In solution-phase synthesis, this compound offers the significant advantage of being a pre-activated amino acid derivative. The presence of the OSu ester facilitates direct coupling with another amino acid or peptide fragment in solution, circumventing the need for in-situ activation reagents which can sometimes lead to side reactions and purification challenges. This can lead to cleaner reactions and higher yields of the desired peptide.

However, a limitation of using this compound in solution-phase synthesis is the need for careful purification after each coupling step to remove unreacted starting materials and by-products. Unlike SPPS where excess reagents are simply washed away, solution-phase synthesis requires more laborious purification techniques such as crystallization or chromatography.

Advanced Protein Modification Techniques

Beyond its role in de novo peptide synthesis, this compound and its derivatives are valuable tools for the chemical modification of existing proteins. The ability to introduce lysine with protected functional groups allows for subsequent site-specific modifications. Researchers can utilize derivatives like Nα-Z-Nε-Boc-L-lysine-N-hydroxysuccinimide ester to modify proteins, which can improve their stability and functionality for various biotechnological applications. chemimpex.com This approach is crucial in creating targeted therapies and diagnostic tools. chemimpex.com For instance, Boc-protected lysine derivatives have been used in the development of peptide-based therapeutics and for creating bioconjugates to study protein-protein interactions. The synthesis of poly-L-lysine dendrimers, which have applications in drug delivery and gene therapy, can also utilize Boc-Lys(Boc)-OSu as a monomer. nih.gov

Site-Specific Bioconjugation to Lysine Residues

Bioconjugation, the process of linking biomolecules, is a cornerstone of modern biotechnology and pharmaceutical sciences. chemimpex.com Boc-L-Lysine-Osu plays a significant role in the site-specific modification of lysine residues within proteins. The OSu ester group exhibits high reactivity towards the primary amine of the lysine side chain, facilitating the formation of a stable amide bond under mild conditions. chemimpex.com This reaction is highly selective for primary amines, which helps in targeted modifications. chemimpex.com

The reactivity of individual lysine residues in a protein can vary significantly due to factors like solvent accessibility and the surrounding microenvironment of the protein's higher-order structure. This inherent difference in reactivity can be exploited to achieve selective modification of the most reactive lysine residues. The dual Boc protecting groups on the α- and ε-amino groups of the lysine in Boc-L-Lysine-Osu prevent unwanted side reactions during the conjugation process, ensuring that the desired modification occurs specifically at the intended lysine residue on the target protein.

Methodologies for Attaching Functional Tags and Probes

The ability to attach functional tags and probes to proteins is crucial for their visualization, isolation, and functional analysis. Boc-L-Lysine-Osu serves as a versatile tool for this purpose. smolecule.com Researchers can readily conjugate a variety of functional molecules, such as fluorescent labels and biotin (B1667282) tags, to proteins by leveraging the reactivity of the OSu ester with lysine side chains. smolecule.com

For instance, a fluorescent dye modified with a primary amine can react with Boc-L-Lysine-Osu, which can then be used to label a protein of interest. This allows for the visualization of the protein's localization and dynamics within a cell. Similarly, biotin tags can be attached to proteins, enabling their subsequent purification and detection using streptavidin-based affinity chromatography. smolecule.com

| Probe/Tag Type | Application |

| Fluorescent Labels | Protein visualization and tracking |

| Biotin Tags | Protein isolation and purification |

Strategies for Conjugation with Other Molecules

The application of Boc-L-Lysine-Osu extends to the conjugation of proteins with a diverse range of molecules, including drugs and nanoparticles, to create novel therapeutic and diagnostic agents. smolecule.com This strategy is pivotal in the development of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that specifically targets cancer cells. chemimpex.com This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing off-target side effects. chemimpex.com

Furthermore, Boc-L-Lysine-Osu is utilized in the functionalization of nanoparticles. By conjugating proteins or peptides to the surface of nanoparticles, their biocompatibility can be improved, and non-specific binding can be prevented. This is particularly important for the development of advanced drug delivery systems and diagnostic assays.

| Conjugated Molecule | Application Area |

| Drugs | Targeted drug delivery (e.g., ADCs) |

| Nanoparticles | Improved biocompatibility and targeted delivery |

Synthesis of Complex Peptide Architectures

The synthesis of peptides with specific and complex structures is essential for exploring their therapeutic potential and understanding their biological functions. Boc-L-Lysine-Osu is a key building block in the construction of such intricate peptide architectures. chemimpex.com

Methodologies for Macrocyclization and Peptide Ligations

Macrocyclization is a widely used strategy to constrain the conformation of a peptide, which often leads to increased stability and enhanced binding affinity to its target. uva.nl There are several methods for peptide macrocyclization, including head-to-tail, head-to-side-chain, side-chain-to-tail, and side-chain-to-side-chain cyclization. uva.nl Boc-L-Lysine-Osu, with its reactive OSu ester, can be employed in side-chain-to-side-chain or side-chain-to-tail cyclization strategies.

Peptide ligation, the joining of two or more peptide fragments, is another important technique for the synthesis of large and complex peptides. The reactive nature of the OSu ester in Boc-L-Lysine-Osu can be harnessed to facilitate the formation of an amide bond between peptide fragments, thereby enabling the construction of larger peptide chains.

Synthetic Routes for Peptides with Specific Primary and Secondary Structures

The primary structure of a peptide, its amino acid sequence, dictates its three-dimensional fold and ultimately its function. Boc-L-Lysine-Osu is a fundamental reagent in solid-phase peptide synthesis (SPPS), a widely used method for the stepwise assembly of peptides. In Boc-based SPPS, the Boc group serves as a temporary protecting group for the N-terminus of the growing peptide chain. issuu.com

By using Boc-L-Lysine-Osu and other appropriately protected amino acids, researchers can precisely control the sequence of amino acids in the synthetic peptide. This allows for the creation of peptides with specific primary structures designed to adopt desired secondary structures, such as alpha-helices or beta-sheets, which are critical for their biological activity. The use of orthogonal protecting groups, where different protecting groups can be removed under distinct conditions, allows for the synthesis of even more complex and specifically modified peptides. vulcanchem.com

Applications in Dendrimer and Polymer Chemistry

Poly-L-Lysine Dendrimer (PLLD) Synthesis Methodologies

Poly-L-lysine dendrimers (PLLDs) are highly branched, monodisperse macromolecules that have garnered significant attention for biomedical applications due to their biocompatibility and the high density of functional groups on their surface. nih.govfrontiersin.org The synthesis of these dendritic structures relies on methodical, stepwise approaches where L-Lysine(Boc)-Osu serves as a key monomer. nih.govresearchgate.net

The construction of dendrimers is primarily achieved through two distinct strategies: divergent synthesis and convergent synthesis. nih.govjapsonline.com

Divergent Synthesis: This method begins from a central core molecule and grows outwards. nih.govjapsonline.com In each step, or generation, a layer of monomers is added, exponentially increasing the number of surface functional groups and the molecular weight. nih.govacs.org For PLLDs, an initiator core, such as butanediamine, is reacted with this compound or a related protected lysine (B10760008) monomer. nih.govfrontiersin.org After the coupling reaction, the Boc protecting groups on the newly added lysine units are removed, revealing new amino groups for the next generation's growth. mdpi.com While this approach is suitable for producing large quantities of dendrimers, it can be challenging to achieve perfect structures in higher generations due to steric hindrance and potential side reactions, leading to structural defects. japsonline.com

Some researchers have also employed a combined divergence-convergence method to enhance synthesis efficiency. nih.govresearchgate.netfrontiersin.org

| Synthesis Approach | Starting Point | Direction of Growth | Key Advantage | Key Disadvantage |

| Divergent | Central Core Molecule | Outward | High yield, suitable for large-scale production japsonline.com | Potential for structural defects, purification is complex japsonline.com |

| Convergent | Peripheral Monomers (Dendrons) | Inward | High purity and monodispersity, easier purification japsonline.comwikipedia.org | Steric hindrance can limit the final dendrimer size japsonline.comwikipedia.org |

This compound is an ideal monomer for the stepwise, generational growth of PLLDs, particularly in the divergent synthesis method. nih.gov The process involves a repeating two-step cycle for each generation:

Coupling Reaction: The synthesis starts with a multifunctional core (e.g., butanediamine with two primary amines). This core is reacted with an excess of this compound. The activated N-hydroxysuccinimide (OSu) ester of the monomer readily reacts with the primary amino groups of the core to form stable amide bonds, without the need for additional coupling reagents. This results in the first-generation (G1) dendrimer, where each initial amino group is now branched into two new lysine chains, both of which are terminated with a Boc-protected amine.

Deprotection: The Boc (tert-butoxycarbonyl) protecting groups on the surface of the newly formed dendrimer are removed. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA). rsc.orgrsc.org This step exposes the primary amino groups on the periphery, making them available for the next coupling reaction.

This two-step cycle is repeated to build subsequent generations (G2, G3, G4, etc.). acs.org With each generation, the number of terminal amino groups doubles, leading to an exponential increase in molecular weight and surface functionality. acs.orgcore.ac.uk The stability of the this compound reagent under standard peptide synthesis conditions allows for this efficient and controlled stepwise elongation.

The precise, stepwise nature of dendrimer synthesis allows for a high degree of control over their final architecture, including size, shape, and surface chemistry. wikipedia.orgcore.ac.uk Several factors can be manipulated to achieve structural diversity:

Generation Number: The most direct way to control the size and number of surface groups is by controlling the number of synthetic generations. core.ac.uk As the generation increases, the dendrimer becomes larger and more globular, with a higher density of functional groups on its surface. frontiersin.org

Monomer Modification: Modifying the lysine building block itself can overcome inherent structural limitations. For instance, research has shown that introducing a β-alanine unit to the α-amine of L-lysine creates a "pseudo-symmetric" monomer. nih.gov This modification reduces steric hindrance at the dendrimer surface, allowing for the unhindered synthesis of much higher generations (up to G8) compared to traditional polylysine (B1216035) dendrimers. nih.gov

Surface Functionalization: The terminal amino groups of the completed PLLD can be chemically modified to introduce a wide variety of functionalities. This allows for the tuning of properties like solubility and the attachment of specific molecules for targeted applications. wikipedia.org

This control over architectural features is crucial, as properties like drug loading capacity, cytotoxicity, and biological interactions are highly dependent on the dendrimer's generation, size, and surface topology. frontiersin.org

Incorporation into Novel Polymeric Materials

The same properties that make this compound an excellent monomer for dendrimers also enable its use in creating other complex, lysine-based polymer architectures. Dendrons synthesized from this monomer can be incorporated into or attached to other polymer structures to create novel hybrid materials with unique properties.

Dendronized polymers are macromolecules consisting of a linear polymer backbone with dendritic side chains (dendrons) attached to each repeating unit. mdpi.com L-lysine dendrons, synthesized using this compound, are frequently used for this purpose. mdpi.com

The synthesis can be approached in two main ways:

"Graft-to" Method: Pre-synthesized lysine dendrons are attached to a functionalized linear polymer backbone. For example, a lysine dendron with a reactive group at its focal point (e.g., an alkyne) can be "clicked" onto a polymer backbone containing complementary functional groups (e.g., azides) via azide-alkyne cycloaddition. mdpi.com The synthesis of such a dendron can begin by reacting this compound with a molecule like propargylamine (B41283) to install the alkyne handle. mdpi.com

"Graft-from" Method: The dendrons are grown directly from the linear polymer backbone in a stepwise fashion, similar to divergent dendrimer synthesis. mdpi.com

These dendronized polymers exhibit unique properties, as the bulky dendritic side chains can force the linear backbone into an extended, rigid conformation. mdpi.com Furthermore, the high density of functional groups on the dendron surfaces can be used for conjugating peptides or other bioactive molecules, creating advanced polymer-peptide conjugates for various biomedical applications. rsc.org

This compound is instrumental in building the dendritic components of hybrid block copolymers, which combine different polymer architectures in a single molecule. A prominent example is the linear-dendritic hybrid, which typically consists of a linear polymer chain attached to one or more dendritic blocks. nih.govmdpi.com

One notable application is the synthesis of amphiphilic linear-dendritic block copolymers. nih.gov In one approach, a Boc-protected poly(L-lysine) dendron is synthesized and functionalized at its core with a hydroxyl group. This dendron then acts as a macroinitiator for the ring-opening polymerization of a monomer like L-lactide, growing a linear, hydrophobic poly(L-lactide) (PLLA) chain from the hydrophilic dendritic block. nih.gov After deprotection of the Boc groups, the resulting molecule has a hydrophilic, cationic dendritic head and a hydrophobic, biodegradable linear tail. nih.gov Such amphiphilic structures can self-assemble in solution to form micelles or other nanoparticles, making them promising candidates for drug delivery systems. mdpi.com

Advanced Materials Development using L-Lysine Derivatives (focus on synthesis)

The unique bifunctionality of the L-lysine molecule, possessing two primary amino groups (α and ε), makes it an exceptional building block for the synthesis of complex macromolecular architectures. When these amino groups are selectively protected, as in Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester, commonly known as this compound, it becomes a pivotal monomer for the controlled, stepwise synthesis of advanced materials such as dendrimers and specialized polymers. nih.gov The activated N-hydroxysuccinimide (OSu) ester facilitates efficient amide bond formation under mild conditions, while the acid-labile tert-butyloxycarbonyl (Boc) protecting groups allow for iterative deprotection and branching, which is the fundamental principle behind dendrimer construction. mdpi.com

Synthesis of Poly-L-lysine Dendrimers (PLLDs)

This compound and its precursor, Boc-Lys(Boc)-OH, are extensively used as monomers in the divergent synthesis of poly-L-lysine dendrimers (PLLDs). nih.gov The divergent method begins with a central core molecule, such as butanediamine or propargylamine, to which successive generations of the lysine monomer are added. nih.govrsc.org Each synthetic cycle typically involves two key steps:

Coupling: The activated carboxyl group of the lysine monomer (either as the OSu ester or activated in-situ with coupling agents like EDC/HOBt) reacts with the amino groups of the core or the previous generation's surface.

Deprotection: The Boc protecting groups on the newly added lysine units are removed, typically with an acid like trifluoroacetic acid (TFA), to expose new peripheral amino groups, which then become the reaction sites for the next generation. mdpi.comrsc.org

This step-by-step process allows for the precise construction of dendrimers with a defined size, molecular weight, and number of surface functional groups. nih.gov Research has demonstrated the synthesis of PLLDs up to the fifth generation using this methodology. nih.gov

The synthesis of poly(L-lysine) dendrons (wedge-shaped sections of a dendrimer) from a propargylamine core illustrates this iterative process. The following table summarizes the key reagents and outcomes for the synthesis of the first three generations of a lysine dendron, starting from Boc-Lys(Boc)-OH. rsc.org

Table 1: Divergent Synthesis of Poly(L-lysine) Dendrons

| Generation | Starting Material | Key Reagents | Product | Yield |

|---|---|---|---|---|

| G1 | Propargylamine | Boc-Lys(Boc)-OH, EDC, HOBT, DIPEA | G1 Dendron | 85% |

| G2 | G1 Dendron | 1. TFA/CH2Cl22. Boc-Lys(Boc)-OH, EDC, HOBT, DIPEA | G2 Dendron | - |

| G3 | G2 Dendron | 1. TFA/CH2Cl22. Boc-Lys(Boc)-OH, EDC, HOBT, DIPEA | G3 Dendron | 75% |

Data sourced from Li, H. et al., Polymer Chemistry, 2013. rsc.org

Synthesis of Dendronized Polymers

Beyond discrete dendrimers, L-lysine derivatives are crucial for creating dendronized polymers, which feature dendritic structures attached to a linear polymer backbone. mdpi.com This approach combines the properties of both polymers and dendrimers. A common strategy involves synthesizing a lysine-based dendron with a reactive focal point, which is then grafted onto a polymer chain.

For instance, Boc-Lys(Boc)-OSu can be used to synthesize a first-generation dendron with a focal alkyne group. mdpi.com The synthesis begins by reacting Boc-Lys(Boc)-OSu with propargylamine. mdpi.com The resulting product, after purification, contains the lysine unit with its two Boc-protected amino groups and a terminal alkyne from the propargylamine core. mdpi.com After deprotection of the Boc groups with TFA, this lysine-alkyne dendron can be attached to a polymer backbone functionalized with azide (B81097) groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. mdpi.com This "grafting-to" method allows for the creation of densely packed, dendronized polymer brushes. mdpi.com

The table below outlines the key steps in synthesizing a lysine-based dendron intended for attachment to a polymer backbone.

Table 2: Synthesis of an Alkyne-Functionalized Lysine Dendron

| Step | Reactants | Key Reagents | Product |

|---|---|---|---|

| 1. Coupling | Boc-Lys(Boc)-OSu, Propargylamine | Triethylamine, Dichloromethane (B109758) | Boc-Lys(Boc)-Propargylamide |

| 2. Deprotection | Boc-Lys(Boc)-Propargylamide | Trifluoroacetic acid (TFA), Dichloromethane | Lysine-Propargylamide (TFA Salt) |

Data sourced from Gopio, A. et al., Polymers, 2018. mdpi.com

This synthetic versatility makes this compound and related derivatives indispensable tools for the development of advanced, highly branched materials with tailored architectures for various applications.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of L-Lysine(Boc)-Osu, offering detailed insights into its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Functional Group Confirmation

¹H NMR spectroscopy is instrumental in confirming the presence of key functional groups within the this compound molecule. Analysis of the ¹H NMR spectrum reveals characteristic signals that correspond to the various protons in the compound. For instance, a prominent singlet is typically observed around 1.44 ppm, which is attributed to the 18 protons of the two tert-butoxycarbonyl (Boc) protecting groups. Another key signal, a triplet appearing at approximately 2.82 ppm, corresponds to the four protons of the N-hydroxysuccinimide (NHS) ring. These signals, along with others corresponding to the lysine (B10760008) backbone, provide definitive confirmation of the compound's structure.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Boc (tert-butyl) | ~1.44 | Singlet | 18H |

| NHS (succinimide) | ~2.82 | Triplet | 4H |

| Lysine α-CH | ~4.45 | Multiplet | 1H |

| Lysine ε-CH₂ | ~3.10-3.25 | Multiplet | 2H |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Complementing the information from ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for a thorough analysis of the carbon backbone. Characteristic signals include those for the carbonyl carbons of the Boc groups and the NHS ester, as well as the carbons of the lysine chain and the tert-butyl groups.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Boc Carbonyl | ~156 |

| NHS Carbonyl | ~169 |

| Lysine α-Carbon | ~53 |

| Lysine ε-Carbon | ~40 |

| Boc tert-butyl Carbon | ~28 |

| NHS Methylene Carbons | ~25 |

Note: These are approximate ranges and can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Confirmation

To unequivocally establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. mdpi.comnih.gov A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the proton network within the lysine backbone. mdpi.com An HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive assignments for the carbon skeleton. mdpi.comnih.gov For more complex structural details, HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to identify longer-range couplings between protons and carbons. nih.gov

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are essential for determining the purity of this compound and confirming its identity through its retention behavior.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. lookchem.com A high-purity sample will exhibit a single major peak in the chromatogram. lookchem.comlgcstandards.com The retention time of this peak, under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate), serves as a key identifier for the compound. nih.gov For instance, using a C18 column with an acetonitrile (B52724)/water mobile phase, a characteristic retention time can be established. Purity levels are often reported to be ≥97% or higher for commercially available this compound.

Table 3: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | ~12.4 minutes |

Source: nih.gov

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to verify the molecular weight of this compound and to study its fragmentation patterns. The theoretical molecular weight of this compound is 443.49 g/mol . lgcstandards.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 444.5. Analysis of the fragmentation pattern can provide further structural confirmation. Common fragmentation pathways involve the loss of one or both Boc groups and the NHS moiety. vulcanchem.comdoaj.org

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₃₃N₃O₈ |

| Theoretical Molecular Weight | 443.49 g/mol |

| Observed [M+H]⁺ | ~444.5 m/z |

Source: lgcstandards.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TTLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions involving this compound. sigmaaldrich.com This method allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products. In the context of reactions utilizing this compound, such as in peptide synthesis or bioconjugation, TLC provides crucial real-time information. google.comgoogle.com

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (an eluent solvent system). sigmaaldrich.com For instance, in the synthesis of a dipeptide, a solution of this compound would be coupled with another amino acid. Small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. As the reaction proceeds, the spot corresponding to this compound will diminish in intensity, while a new spot, representing the newly formed peptide, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. orgsyn.orgpatsnap.com

The choice of the eluent system is critical for achieving clear separation of the spots. A common approach involves using a mixture of a nonpolar solvent (like n-hexane) and a more polar solvent (like ethyl acetate). The polarity of the mixture is optimized to ensure that the starting materials and products have distinct Retention Factor (Rf) values, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sigmaaldrich.comgoogle.com

Table 1: Example TLC System for Analyzing this compound Related Reactions

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent coated on the plate. | Silica Gel 60 F254 | google.com |

| Mobile Phase | The solvent system that moves up the plate. | Hexane:Ethyl Acetate (B1210297) (2:1, v/v) | google.com |

| Visualization | Method to see the separated spots. | UV light (254 nm), Potassium permanganate (B83412) stain | General Practice |

| Analyte Example | Compound being monitored. | This compound | google.com |

| Expected Observation | Change in spots over time. | Disappearance of the this compound spot and appearance of a new, lower Rf product spot. | orgsyn.orgpatsnap.com |

Other Characterization Methods

The measurement of specific optical rotation is a critical analytical method to confirm the stereochemical integrity of this compound. thieme-connect.de Since L-lysine is a chiral molecule, it is essential to ensure that its stereocenter is not compromised (i.e., racemized) during the synthetic steps involved in attaching the Boc and OSu groups. mdpi.commit.edu Racemization, the formation of an equal mixture of both L- and D-enantiomers, would render the compound unsuitable for many biological applications where stereospecificity is paramount. nih.gov

Optical rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the concentration of the sample, and the solvent. sigmaaldrich.comglentham.com

A measured specific rotation value for a synthesized batch of this compound that matches the established literature value provides strong evidence that the L-configuration of the lysine backbone has been preserved. sigmaaldrich.comglentham.comchemimpex.com Any significant deviation from the expected value could indicate the presence of the D-enantiomer, suggesting that racemization has occurred during the reaction. thieme-connect.demdpi.com

Table 2: Reported Specific Optical Rotation Values for this compound

| Specific Rotation [α]D | Temperature (°C) | Concentration (c) | Solvent | Reference |

|---|---|---|---|---|

| -25.5 ± 1.5° | 20 | 1% in DMF | Dimethylformamide (DMF) | sigmaaldrich.comjnfuturechemical.comchemicalbook.com |

| -24.0 to -27.0° | 20 | c=1 in DMF | Dimethylformamide (DMF) | glentham.com |

| -27.5 ± 2° | 20 | c=2 in EtOH | Ethanol (EtOH) | chemimpex.com |

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Approaches and Reagent Systems for L-Lysine(Boc)-OSu

The synthesis of this compound, and its doubly protected counterpart Boc-Lys(Boc)-OSu, traditionally involves the protection of lysine's amino groups followed by the activation of the carboxyl group. The dual protection of the α- and ε-amino groups with the tert-butoxycarbonyl (Boc) group is a common strategy. This is followed by the activation of the carboxyl group as an N-hydroxysuccinimide (OSu) ester, which facilitates efficient coupling reactions.

Future research is focused on developing more efficient, scalable, and environmentally friendly synthetic methods. A comparative analysis of existing and emerging synthesis routes highlights the trend towards improved yields and purity.

Table 1: Comparative Analysis of Synthesis Routes for Boc-Lys(Boc)-OSu

| Method | Yield (%) | Purity (%) | Scalability | Reference |

| DCC/NHS | 78 | 95.2 | Moderate | |

| EDC/HOBt | 82 | 96.8 | Low | |

| Bop-Cl/NHS | 89 | 98.5 | High | |

| Green Method (EDCI/CPME) | 88 | 98.5 | High |

Novel approaches are exploring the use of alternative coupling agents and reaction conditions to minimize side reactions and simplify purification. For instance, the use of (benzotriazol-1-yloxy)tris(dimethylaminopropyl)phosphonium hexafluorophosphate (B91526) (BOP) has been employed in the synthesis of dendronized polymers. mdpi.com Furthermore, advancements in green chemistry are promoting the use of safer solvents like cyclopentyl methyl ether (CPME) to replace traditional solvents such as dichloromethane (B109758) (DCM), with comparable yields and the added benefit of solvent recovery. The development of one-pot methodologies is also a significant area of research, aiming to reduce intermediate isolation steps and solvent waste.

Expanding Applications in Advanced Chemical Biology and Materials Science Methodologies

The utility of this compound and its derivatives extends far beyond traditional peptide synthesis. chemimpex.com The presence of the reactive N-hydroxysuccinimide ester allows for the facile conjugation of molecules to primary amines on biomolecules and materials. chemimpex.comcymitquimica.com

In the realm of chemical biology , these reagents are instrumental in:

Bioconjugation: Creating stable conjugates with proteins, antibodies, and other biomolecules for applications in targeted drug delivery and diagnostics. chemimpex.com The ability to attach therapeutic agents or imaging labels to targeting moieties is a cornerstone of modern pharmaceutical development. chemimpex.comsmolecule.com

Protein Modification: Selectively modifying lysine (B10760008) residues on proteins to study their structure and function, or to improve their stability and therapeutic potential. chemimpex.comsmolecule.com This includes the attachment of fluorescent tags or biotin (B1667282) for visualization and purification. smolecule.com

Peptide-Based Technologies: Serving as a fundamental building block for the synthesis of complex peptides, including those with therapeutic potential in areas like cancer treatment and immunology. chemimpex.comsmolecule.com They are crucial for constructing peptide-based vaccines and immunotherapies by facilitating the attachment of antigens to carrier molecules. chemimpex.com

In materials science , emerging applications include:

Hydrogel Development: The creation of peptide-based hydrogels with responsive properties for applications in tissue engineering and controlled release systems.

Nanostructure Fabrication: The synthesis of self-assembling peptide nanostructures with defined architectures.

Surface Modification: The modification of material surfaces to enhance biocompatibility or to introduce specific biological functionalities, opening avenues for the development of advanced biosensors and medical devices. chemimpex.com

Dendrimer Synthesis: this compound serves as a key monomer for the stepwise synthesis of poly(L-lysine) dendrimers, which are highly branched, monodisperse macromolecules with applications in drug delivery and gene therapy. nih.govfrontiersin.org

Computational Chemistry and Molecular Modeling Studies related to Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the chemical behavior of molecules like this compound. Molecular dynamics simulations, for example, have been used to analyze the functional properties of lysine-based dendrimers, helping to optimize their design and synthesis. nih.gov

Future computational studies are expected to focus on:

Reactivity and Reaction Mechanisms: Elucidating the precise mechanisms of amide bond formation and deprotection reactions. This includes modeling the transition states and intermediates to understand the factors governing reaction rates and yields.

Selectivity: Predicting the selectivity of this compound derivatives in reactions with complex biomolecules containing multiple reactive sites. This is crucial for achieving site-specific modifications in chemical biology applications.

Conformational Analysis: Studying the conformational preferences of this compound and its conjugates to understand how their three-dimensional structure influences their reactivity and biological activity. For instance, computational studies can predict how the Boc protecting groups may sterically hinder or otherwise influence coupling reactions.

By providing a deeper understanding of the structure-activity relationships, computational approaches will accelerate the design of novel reagents and the development of more sophisticated applications for this compound in science and medicine.

Q & A

Q. What are the critical steps in synthesizing and purifying L-Lysine(Boc)-Osu?

- Methodological Answer : The synthesis involves three key steps:

Protection : The ε-amino group of L-lysine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF .

Activation : The carboxyl group is converted to an N-hydroxysuccinimide (Osu) ester via reaction with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) .

Purification : The product is isolated using column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization. Purity is confirmed via HPLC (>95%) and NMR (e.g., disappearance of unprotected amine protons at δ 7–8 ppm) .

Q. How does this compound facilitate peptide bond formation in solid-phase synthesis?

- Methodological Answer : The Osu ester acts as an electrophilic activator, enabling nucleophilic attack by the α-amino group of another amino acid. This reaction forms a peptide bond while the Boc group prevents undesired side reactions at the ε-amino group. For example:

- Procedure : Dissolve this compound and the target amine (e.g., resin-bound peptide) in DMF. Add a tertiary base (e.g., DIEA) to deprotonate the amine, and stir for 4–12 hours at room temperature. Monitor completion by Kaiser test or LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm Boc protection (δ 1.4 ppm for tert-butyl protons) and Osu activation (δ 2.8 ppm for succinimide protons) .

- HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (retention time ~8–10 minutes under standard conditions) .

- Mass Spectrometry : Verify molecular weight (expected [M+H]⁺ for C₁₆H₂₇N₃O₆: 358.2 g/mol) .

Advanced Research Questions

Q. How can racemization during Lysine(Boc)-Osu-mediated coupling be minimized?

- Methodological Answer : Racemization is influenced by solvent polarity, temperature, and base strength. To suppress it:

Q. How should researchers resolve contradictions in Boc deprotection efficiency across studies?

- Methodological Answer : Conflicting deprotection data (e.g., TFA vs. HCl efficacy) may arise from solvent choice or residual moisture. To address this:

Control Variables : Standardize reaction conditions (e.g., 95% TFA in DCM, 2 hours, 25°C).

Quantitative Analysis : Use LC-MS to compare deprotection yields and identify byproducts.

Statistical Validation : Apply paired t-tests to evaluate significance of differences (e.g., p < 0.05) .

Q. What strategies improve the stability of this compound during long-term storage?

- Methodological Answer :

Q. How can orthogonal protection schemes be integrated with this compound for branched peptide synthesis?

- Methodological Answer : Combine Boc protection with acid-labile groups (e.g., Trt for side chains) or photolabile groups (e.g., NVOC). For example:

- Procedure : After coupling Lysine(Boc)-Osu, remove the Trt group with 1% TFA in DCM, then introduce a second amino acid via Fmoc chemistry. Purify intermediates via preparative HPLC .

Data Analysis and Validation

Q. What statistical methods are appropriate for comparing peptide coupling efficiencies using Lysine(Boc)-Osu?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.